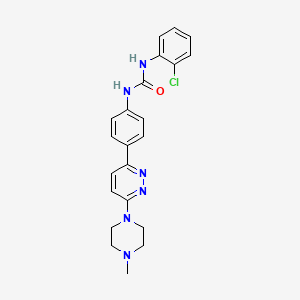![molecular formula C11H22N2O B2517749 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 917216-40-1](/img/structure/B2517749.png)
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" is closely related to a class of diazabicyclononanes, which are bicyclic structures containing nitrogen atoms. These compounds have been the subject of various studies due to their interesting chemical and pharmacological properties. The papers provided discuss the synthesis, molecular structure, and pharmacological aspects of similar diazabicyclononane derivatives, which can offer insights into the characteristics of the compound .
Synthesis Analysis
The synthesis of diazabicyclononane derivatives typically involves the formation of the bicyclic ring system followed by functional group transformations. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane starts with the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps to obtain the final product . Similarly, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and chiral amino acid ester hydrochlorides . These methods suggest that the synthesis of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" would likely involve building the bicyclic framework with appropriate substitutions at the 1, 5, and 9 positions.
Molecular Structure Analysis
The molecular structure of diazabicyclononane derivatives is characterized by a chair-chair conformation of the bicyclic system. The N-substituents are typically found in equatorial positions, which is a favorable conformation due to reduced steric hindrance . The crystal structure of related compounds has been determined by X-ray diffraction, confirming the conformational preferences . These findings are relevant to the molecular structure analysis of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol," which is expected to adopt a similar chair-chair conformation with substituents in equatorial positions.
Chemical Reactions Analysis
The chemical reactivity of diazabicyclononane derivatives can be influenced by the presence of functional groups and the overall conformation of the molecule. The studies do not provide specific details on the chemical reactions of these compounds, but it can be inferred that the hydroxy and amino groups present in these structures could participate in various chemical transformations, such as esterification, alkylation, and amidation . These reactions would be useful in further derivatizing "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" for potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclononane derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The NMR spectroscopy data provides insights into the electronic environment of the atoms within the molecule, which can affect its chemical behavior . Pharmacological assays have been conducted to evaluate the biological activities of these compounds, indicating their potential as bioactive molecules . The properties of "1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol" would likely be similar, with the potential for central nervous system activity, given the pharmacological profiles of related compounds .
Wissenschaftliche Forschungsanwendungen
Volatile Organic Compounds (VOCs) in Medical Diagnostics
Research on volatile organic compounds (VOCs), which are structurally similar or related to the query compound, has shown promising applications in the field of medical diagnostics. VOCs produced by human metabolism, inflammation, and gut microbiota have been explored as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Studies highlight the clinical applicability of VOCs in breath and fecal samples for distinguishing between IBS, IBD, and healthy individuals with notable accuracy, underscoring their potential in personalized medicine (Van Malderen et al., 2020).
Synthetic Approaches for Heterocyclic Compounds
The synthesis and biological applications of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[diazepines, have been extensively reviewed, indicating their broad significance in pharmaceutical sciences. These compounds are synthesized through condensation reactions involving o-phenylenediamines, highlighting the synthetic versatility and potential pharmacological relevance of nitrogen-containing heterocycles similar to the query compound (Ibrahim, 2011).
Ethylene-Action Inhibition in Agricultural Applications
1-Methylcyclopropene (1-MCP), a compound with a related functional group, is utilized as an ethylene-action inhibitor, demonstrating significant applications in agriculture for prolonging the postharvest quality of various fruits and vegetables. Research on 1-MCP elucidates its role in preventing ethylene effects, indicating its broad utility in enhancing the shelf life and maintaining the quality of perishable produce (Blankenship & Dole, 2003).
DNA Methyltransferase Inhibitors in Cancer Therapy
Studies on DNA methyltransferase inhibitors have identified their potential in reversing hypermethylation and restoring suppressor gene expression, showcasing their therapeutic efficacy in cancer treatment. Such research underscores the importance of chemical compounds capable of modifying epigenetic processes, offering insights into the design and application of novel therapeutic agents for cancer (Goffin & Eisenhauer, 2002).
Eigenschaften
IUPAC Name |
1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAFWCXLNNEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CNCC(C1O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

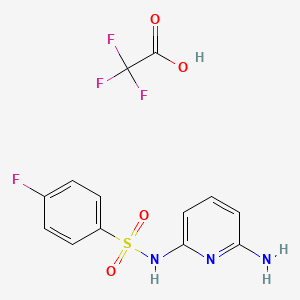
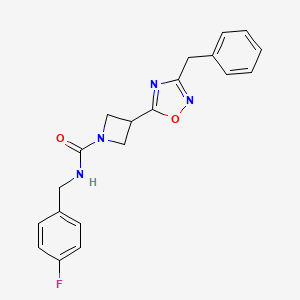
![N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517672.png)
![3-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2517676.png)


![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2517679.png)
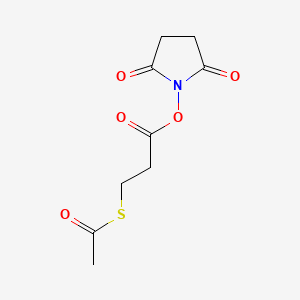
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)

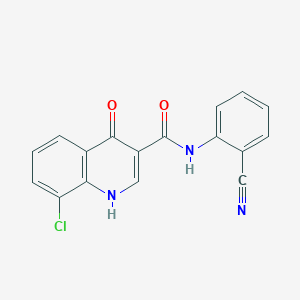

![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)
